molecular formula C21H20BrN3O4 B5457644 3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

Cat. No.: B5457644
M. Wt: 458.3 g/mol
InChI Key: QVJMOQLKGSTHST-UYRXBGFRSA-N
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Description

3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-bromobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with a piperidine derivative under basic conditions.

    Formation of the Enone Moiety: The enone moiety is formed by reacting the piperidine-substituted benzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the enone linkage.

    Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the enone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrophenyl group and the enone moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide core can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for use in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with various molecular targets. The nitrophenyl group and the enone moiety are likely to interact with enzymes and receptors, leading to changes in their activity. The piperidine ring may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-nitrophenyl)benzamide
  • N-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-ylbenzamide
  • 3-bromo-N-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-ylbenzamide

Uniqueness

The uniqueness of 3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide lies in its combination of functional groups. The presence of the bromine atom, nitrophenyl group, piperidine ring, and enone moiety provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O4/c22-17-6-4-5-16(14-17)20(26)23-19(21(27)24-11-2-1-3-12-24)13-15-7-9-18(10-8-15)25(28)29/h4-10,13-14H,1-3,11-12H2,(H,23,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMOQLKGSTHST-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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